![molecular formula C14H13FN4OS B2812523 N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1020051-64-2](/img/structure/B2812523.png)
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C14H13FN4OS and its molecular weight is 304.34. The purity is usually 95%.
BenchChem offers high-quality N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Inflammatory Properties
This compound has been synthesized and analyzed for its anti-inflammatory properties. Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC 50 (11.34 µM and 11.21 µM) values for COX-1 inhibition. These compounds also demonstrated excellent COX-2 SI values (SI=103.09 and 101.90, respectively) and even showed 78.28% and 69.64% inhibition of albumin denaturation .
Quorum Sensing Inhibitors
The compound has been evaluated as a potential quorum sensing inhibitor. Quorum sensing is a bacterial cell–cell communication mechanism that bacteria use to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . In the LasB system, the compound showed promising quorum-sensing inhibitors with IC 50 of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1 .
Anti-Biofilm Formation
The compound has shown moderate anti-biofilm formation of Pseudomonas aeruginosa . Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and this compound could potentially be used to inhibit their formation .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit anti-cancer activity against various cancer cell lines .
Biochemical Pathways
The compound may affect the p53 pathway, which plays a crucial role in regulating the cell cycle and apoptosis . The balance in levels of key mitochondrial proteins such as Bcl-2 and Bax may be altered, resulting in apoptosis by accelerating the expression of caspases .
Result of Action
The compound may induce G2/M cell cycle arrest and increase the levels of p53 in treated cells . This could lead to apoptosis, or programmed cell death, which is a common goal in cancer treatment.
properties
IUPAC Name |
N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN4OS/c1-8-6-10(17-19(8)3)13(20)16-14-18(2)11-5-4-9(15)7-12(11)21-14/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHSKYGDYSAZKCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,5-dimethyl-1H-pyrazole-3-carboxamide |
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